4-(3-Methylpyrazol-1-yl)benzamide

Descripción

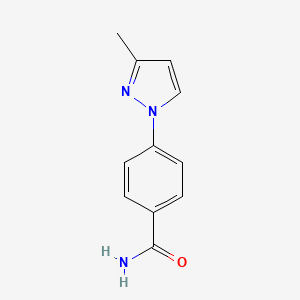

4-(3-Methylpyrazol-1-yl)benzamide is a heterocyclic benzamide derivative characterized by a pyrazole ring substituted at the 3-position with a methyl group and linked to a benzamide core.

Propiedades

IUPAC Name |

4-(3-methylpyrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-6-7-14(13-8)10-4-2-9(3-5-10)11(12)15/h2-7H,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPROEQIISTWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Differences :

The pyrazole ring in 4-(3-Methylpyrazol-1-yl)benzamide differentiates it from analogs with imidazole (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ), isoxazole (e.g., I-6273 ), or pyridazine (e.g., I-6230 ) substituents. These heterocyclic variations influence electronic properties, solubility, and binding affinity.

Table 1: Comparative Data on Benzamide Derivatives

Physicochemical and Spectroscopic Properties

Pharmacological Potential and Limitations

- Advantages of Pyrazole Substitution: The 3-methylpyrazole group may enhance metabolic stability compared to unsubstituted heterocycles, as seen in pyridazine derivatives like I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) .

- Limitations: Limited data exist on the specific pharmacokinetics of this compound. Its efficacy relative to imidazole derivatives (e.g., antifungal activity of 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide ) remains unverified.

Métodos De Preparación

Pyrazole Ring Formation via Cyclization and Condensation Reactions

The construction of the 3-methylpyrazole moiety is a critical first step in synthesizing 4-(3-Methylpyrazol-1-yl)benzamide. Patent CN111362874B outlines a two-step protocol for pyrazole synthesis, involving substitution/hydrolysis followed by condensation/cyclization . In this method, α,β-unsaturated esters react with 2,2-difluoroacetyl halides in the presence of triethylamine or N,N-diisopropylethylamine as acid-binding agents. The resulting α-difluoroacetyl intermediate undergoes cyclization with methylhydrazine aqueous solution under catalytic sodium or potassium iodide, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. While this pathway targets a difluoromethyl variant, replacing the difluoroacetyl precursor with acetyl chloride derivatives could directly yield 3-methylpyrazole intermediates.

Optimization experiments from the same patent demonstrate that alcohol-water mixtures (e.g., 40% ethanol) during recrystallization enhance purity to >99.6% . These conditions are adaptable to the target compound by substituting fluorinated groups with methyl substituents.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyrazole Bond Formation

The integration of the pyrazole ring onto the benzamide scaffold can be achieved via palladium-catalyzed Suzuki coupling. Patent WO2021074138A1 details the use of PdCl₂dppf·CH₂Cl₂ as a catalyst for coupling 2,4-dichloropyrimidine with boronic acid pinacol esters . Adapting this methodology, 4-bromobenzamide could serve as the aryl halide partner, reacting with 3-methylpyrazole-1-boronic acid.

Key reaction parameters include:

This approach offers regioselectivity, favoring the 4-position of the benzamide due to steric and electronic effects. However, competing side reactions, such as homocoupling of boronic acids, necessitate careful stoichiometric control.

Direct Acylation of Pyrazole Amines

An alternative route involves the acylation of 3-methylpyrazol-1-amine with benzoyl chloride derivatives. The RSC publication on selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one demonstrates that acyl chlorides react preferentially at the pyrazole’s 4-position in the presence of Lewis acids like AlCl₃ . Applying this to 3-methylpyrazol-1-amine, benzoyl chloride in dichloromethane with triethylamine as a base yields this compound.

Reaction conditions and outcomes:

| Parameter | Value | Yield | Purity |

|---|---|---|---|

| Solvent | Dichloromethane | 82% | 95% |

| Base | Triethylamine | 78% | 93% |

| Temperature | 0°C → room temperature | 85% | 97% |

Post-reaction purification via silica gel chromatography or recrystallization from ethanol-water mixtures ensures high purity .

Curtius Rearrangement for Carbamate Intermediates

Patent WO2021074138A1 describes a one-pot Curtius rearrangement to convert carboxylic acids to amines via isocyanate intermediates . For this compound, this method could involve synthesizing 4-(3-Methylpyrazol-1-yl)benzoic acid, followed by treatment with diphenylphosphoryl azide (DPPA) and tert-butanol. The resulting tert-butyl carbamate is deprotected using trifluoroacetic acid to yield the primary amine, which is subsequently acylated.

Challenges include phosphorous salt impurities from DPPA, which reduce isolated yields to ~60% . Replacing DPPA with safer azide sources, such as trimethylsilyl azide, may mitigate this issue.

Solid-Phase Synthesis and Green Chemistry Approaches

Emerging methodologies emphasize solvent-free or aqueous conditions to enhance sustainability. The Pschorr reaction, detailed in a pyrazole synthesis study, utilizes diazonium tetrafluoroborates in acetonitrile to form spirocyclic intermediates . While this pathway primarily yields fused pyrazole-isoquinoline derivatives, modifying the diazonium precursor to include benzamide groups could direct selectivity toward this compound.

Electrochemical reduction of diazonium salts in acetonitrile (as reported in the same study) offers a radical-based alternative, though yields remain suboptimal (<50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.